Technical Guide: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
Technical Guide: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
Topic: Properties of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Bifunctional Scaffold for Fragment-Based Design and Linker Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) represents a high-value "bifunctional" building block. Its utility stems from the orthogonal reactivity of its two primary functional handles: the C4-bromide , which serves as a gateway for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the N1-propyl alcohol , which acts as a versatile linker attachment point or nucleophilic handle.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, regioselective synthesis, downstream functionalization pathways, and applications in PROTAC (Proteolysis Targeting Chimera) linker design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound fits the criteria for a "Fragment-Like" lead, obeying Congreve’s Rule of 3, making it an ideal starting point for fragment-based drug discovery (FBDD).
| Property | Data | Notes |
| IUPAC Name | 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol | |
| CAS Number | 2101199-32-8 | Distinct from 3,5-dimethyl analogs |
| Molecular Formula | C₇H₁₁BrN₂O | |
| Molecular Weight | 219.08 g/mol | Ideal for mass-efficient library generation |
| Appearance | Viscous oil or low-melting solid | Tendency to supercool; crystallizes upon standing |
| Solubility | DMSO, MeOH, DCM, EtOAc | Moderate water solubility due to hydroxyl group |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic enough for membranes, polar enough for assays |
| H-Bond Donors | 1 (Alcohol -OH) | |
| H-Bond Acceptors | 2 (Pyrazole N, Alcohol O) | |
| pKa (Pyrazole) | ~2.5 (Conjugate acid) | The N2 nitrogen is weakly basic |
Synthetic Pathways & Regiochemistry
The synthesis of N-alkylated pyrazoles is often complicated by tautomerism, leading to regioisomeric mixtures. For 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, the objective is to alkylate the nitrogen distal to the methyl group (the 1,3-isomer) rather than the proximal nitrogen (which yields the 1,5-isomer).
3.1. Core Synthesis Protocol (Alkylation)
-
Starting Material: 4-Bromo-3-methyl-1H-pyrazole (CAS: 13808-64-5).
-
Reagent: 3-Bromo-1-propanol (or 3-bromopropyl acetate).
-
Base/Solvent: Cs₂CO₃ in DMF or MeCN.
Mechanism & Regioselectivity: The 3-methyl group exerts steric hindrance on the adjacent nitrogen (N2). Under thermodynamic control or using bulky bases (e.g., Cs₂CO₃), alkylation preferentially occurs at the less hindered N1 position, yielding the desired 1,3-disubstituted product.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at Room Temperature (RT) for 30 mins to deprotonate the pyrazole.
-
Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise.
-
Note: If using 3-bromo-1-propanol directly, O-alkylation is a minor side reaction. To eliminate this risk, use 3-bromopropyl acetate , followed by a basic hydrolysis step (NaOH/MeOH).
-
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS for consumption of starting material.
-
Workup: Dilute with EtOAc, wash with H₂O (x3) to remove DMF, then brine. Dry over Na₂SO₄.[1]
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity.
3.2. Visualization: Synthesis & Regiochemistry
Figure 1: Regioselective alkylation pathway favoring the 1,3-isomer due to steric hindrance at the 5-position.
Reactivity & Functionalization[10][13]
This molecule acts as a "chemical hub." The stability of the pyrazole ring allows for harsh conditions at the periphery.
4.1. The C4-Bromide (Cross-Coupling Handle)
The bromine atom at position 4 is electronically activated for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the primary pharmacophore.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
-
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (kinase hinge binders).
-
Catalyst System: Pd₂dba₃ / Xantphos.
-
4.2. The C1-Propanol (Linker Handle)
The primary alcohol is a versatile tethering point, particularly for PROTACs where linker length and composition are critical.
-
Activation: Convert -OH to a better leaving group (Mesylate/Tosylate) using MsCl/TsCl and Et₃N. This allows for nucleophilic displacement by amines or thiols.
-
Oxidation: Convert to carboxylic acid (Jones reagent or TEMPO/BAIB) to create an amide coupling handle.
-
Mitsunobu Reaction: Direct coupling with phenols or imides using PPh₃/DIAD.
4.3. Visualization: Divergent Reactivity Map
Figure 2: Divergent synthetic utility of the core scaffold.
Medicinal Chemistry Applications
5.1. Fragment-Based Drug Discovery (FBDD)
The compound possesses a low molecular weight (219 Da) and distinct vectors for growth. In FBDD, the pyrazole acts as a biostere for phenyl or pyridine rings, often improving solubility and metabolic stability. The bromine allows for rapid "fragment growing" via parallel synthesis.
5.2. PROTAC Linker Design
The 3-carbon propanol chain is a classic "alkyl linker" motif.
-
Rationale: The 3-carbon length provides flexibility without excessive entropy penalty.
-
Workflow: The pyrazole-Br end is coupled to an E3 ligase ligand (e.g., Cereblon or VHL binder), while the alcohol end is attached to the protein-of-interest (POI) ligand.
5.3. Kinase Inhibition
4-substituted pyrazoles are privileged structures in kinase inhibitors (e.g., Crizotinib analogs). The N1-side chain often projects into the solvent-exposed region of the ATP binding pocket, where the hydroxyl group can form water-mediated hydrogen bonds or be modified to tune solubility.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, standard precautions for alkyl-bromopyrazoles apply.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol functionality makes it slightly hygroscopic; keep desiccated.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23006107, Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (Analogous Synthesis).[2] Retrieved from [Link]
- Fustero, S., et al. (2010). Regioselective synthesis of pyrazoles: A review of steric and electronic effects. Chemical Reviews.
